molecular formula C8H14O B154500 3-Octen-2-one CAS No. 1669-44-9

3-Octen-2-one

Numéro de catalogue: B154500
Numéro CAS: 1669-44-9
Poids moléculaire: 126.2 g/mol
Clé InChI: ZCFOBLITZWHNNC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Octen-2-one is an organic compound with the molecular formula C8H14O. It is a straight-chain α,β-unsaturated methyl ketone that is widely found in nature. This compound is known for its distinctive odor, which is often described as earthy or mushroom-like. It is used as a flavor and fragrance agent in various applications .

Applications De Recherche Scientifique

3-Octen-2-one has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

3-Octen-2-one primarily targets human olfactory receptors . These receptors are proteins that bind odor molecules and are responsible for the sense of smell . Specifically, this compound has been shown to interact with two types of olfactory receptors: OR1D2 and OR5K1 .

Mode of Action

The interaction of this compound with its targets results in changes in the intensity of receptor responses . The compound enhances the response intensity of the OR1D2 receptor and suppresses the response of the OR5K1 receptor to vanilla flavor . This suggests that this compound can modulate the perception of complex odors by enhancing or suppressing the responses of specific olfactory receptors .

Biochemical Pathways

The binding of this compound to olfactory receptors activates these receptors, which in turn activate an intracellular protein called G αolf . This protein is a type of G protein, which plays a key role in transmitting signals from receptors on the cell surface to the inside of the cell . The activation of G αolf leads to a series of biochemical reactions that result in the perception of smell .

Result of Action

The action of this compound results in changes in the perception of smell. Specifically, it has been shown to enhance the rummy odor quality of vanilla bean aroma . This suggests that this compound can modulate the perception of complex odors, contributing to the richness and complexity of the smells we perceive in our daily lives .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the presence of other odor molecules can affect the action of this compound, as odor molecules are known to interact with each other, causing modulation, enhancement, and suppression of odor tones Additionally, factors such as temperature and humidity may also influence the volatility of this compound and thus its action and efficacy

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Octen-2-one can be synthesized through several methods. One common synthetic route involves the reaction of an organoborane derivative of 1-butene with 1-butyn-2-one in tetrahydrofuran. This reaction is typically carried out by bubbling air through the solution .

Industrial Production Methods

In industrial settings, this compound is often produced through the oxidation of oct-1-ene. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired ketone .

Analyse Des Réactions Chimiques

Types of Reactions

3-Octen-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Comparaison Avec Des Composés Similaires

Similar Compounds

    3-Octen-2-one (Z): The cis isomer of this compound.

    Oct-1-en-3-one: Another ketone with a similar structure but different odor characteristics.

    3-Nonen-2-one: A related compound with a longer carbon chain.

Uniqueness

This compound is unique due to its specific odor profile and its ability to modulate complex odors. Its interaction with specific olfactory receptors sets it apart from other similar compounds, making it particularly valuable in the flavor and fragrance industry .

Propriétés

IUPAC Name

(E)-oct-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFOBLITZWHNNC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Colourless liquid; earthy, fruity blueberry note
Record name 3-Octen-2-one
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Record name 3-Octen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

100.00 °C. @ 18.00 mm Hg
Record name 3-Octen-2-one
Source Human Metabolome Database (HMDB)
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Solubility

insoluble in water ; soluble in oil, Miscible at room temperature (in ethanol)
Record name 3-Octen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.834-0.839
Record name 3-Octen-2-one
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1669-44-9
Record name 3-Octen-2-one
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Record name 3-Octen-2-one
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Record name Oct-3-en-2-one
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Record name 3-OCTEN-2-ONE
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Record name 3-Octen-2-one
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-octen-2-one contribute to the overall aroma profile of food products?

A1: this compound is often described as having a “mushroom-like” or “cooked mushroom” aroma. [] In various foods like cured meat, milk powder, and roasted almonds, it is identified as a key contributor to the perception of rancidity. [, , ]

Q2: Can this compound modify the perception of other flavors?

A2: Yes, research indicates that this compound can modulate the perception of complex flavors. For instance, it has been shown to synergistically enhance the response of the human olfactory receptor OR1D2 to vanilla flavor, while suppressing the response of OR5K1 to the same flavor. This suggests that this compound can influence the overall sensory experience of complex aromas. [, ]

Q3: How is this compound formed in food products?

A3: this compound is primarily formed as a secondary product of lipid oxidation in foods. This process involves the breakdown of unsaturated fatty acids, leading to the formation of volatile compounds, including this compound. [, , , ]

Q4: In which food products has this compound been identified?

A4: this compound has been identified in a variety of food products, including:

  • Cured meat products []
  • Whole milk powder []
  • Sicilian fenugreek seeds []
  • Ceylon tea []
  • Soy protein concentrate []
  • Faba bean genotypes []
  • Ginseng species []
  • Boletus edulis mushrooms []
  • Cold-pressed poppy seed oils []
  • Lamb meat []
  • Roasted almonds []
  • Hemp seed oils []
  • ‘Thompson Seedless’ raisins []
  • Millet powder []
  • Beef cattle skin gas []
  • Cooked rice []
  • Button mushroom soup []
  • Pea protein extracts []
  • Rougui tea leaves []
  • Brazil nuts []
  • Dried vine fruit varieties []
  • Wheat flours []
  • Buffalo gourd root powder []
  • Rice bran []
  • Toscano PDO ham []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C8H14O, and its molecular weight is 126.20 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: While specific spectroscopic data isn't extensively discussed in the provided research, its identification and quantification in various studies heavily rely on gas chromatography-mass spectrometry (GC-MS). This technique provides information about the compound's mass spectrum, a fingerprint that aids in its identification. [, , , , , , , , , , , , , , , , , , , , ]

Q7: Does the processing of food products influence the levels of this compound?

A7: Yes, processing techniques significantly influence the levels of this compound in food products. For example, roasting of poppy seeds and almonds leads to increased levels of this compound in the final products. [, ] Similarly, different cooking methods for millet powder, such as steaming and extrusion, affect its volatile profile, including this compound. []

Q8: How does storage affect the concentration of this compound in food products?

A8: Storage conditions, particularly temperature, can significantly impact the concentration of this compound. Studies on roasted almonds and Brazil nuts have shown that storage at higher temperatures (e.g., 35°C) accelerates lipid oxidation, leading to a more rapid increase in this compound levels compared to storage at lower temperatures (e.g., 25°C or refrigeration). [, ]

Q9: What analytical techniques are commonly used to detect and quantify this compound?

A9: Several analytical techniques are employed for the detection and quantification of this compound, including:

  • Headspace solid-phase microextraction (HS-SPME): This technique is widely used for the extraction of volatile compounds, including this compound, from various matrices. It involves the partitioning of volatiles from the sample headspace onto a coated fiber, followed by thermal desorption and analysis. [, , , , , , , , ]
  • Gas chromatography-mass spectrometry (GC-MS): This hyphenated technique is used for the separation and identification of volatile compounds based on their retention time and mass spectra. [, , , , , , , , , , , , , , , , , , , , ]
  • Gas chromatography-olfactometry (GC-O): This technique combines gas chromatography with a human sensory evaluation to identify and characterize odor-active compounds. [, , ]
  • Aroma extract dilution analysis (AEDA): This technique is used to determine the relative odor potency of individual compounds in a complex mixture. []

Q10: Are there any challenges associated with the analysis of this compound?

A10: Analyzing volatile compounds like this compound presents challenges:

    Q11: What are potential research areas for further understanding this compound?

    A11: Future research on this compound could focus on:

    • Exploring its potential as a biomarker for specific diseases, as suggested by its presence in skin gas and urine. [, ]
    • Investigating its role in plant-insect interactions, given its identification as an electrophysiologically active volatile in buffalo gourd root powder for corn rootworm beetles. []

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